TMX-4116

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

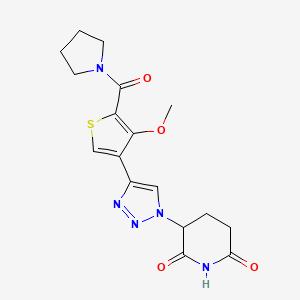

Molekularformel |

C17H19N5O4S |

|---|---|

Molekulargewicht |

389.4 g/mol |

IUPAC-Name |

3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24) |

InChI-Schlüssel |

OOIINFBRWZQRRM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(SC=C1C2=CN(N=N2)C3CCC(=O)NC3=O)C(=O)N4CCCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

TMX-4116: An In-depth Technical Guide on its Mechanism of Action as a Selective CK1α Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMX-4116 is a novel preclinical molecular glue degrader engineered for the selective degradation of casein kinase 1α (CK1α).[1][2][3][4][5] This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its biochemical interactions, cellular effects, and the experimental methodologies used to characterize its function. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for malignancies dependent on CK1α, such as multiple myeloma and acute myeloid leukemia.[1][4][6][7]

Introduction: The Emergence of Molecular Glue Degraders

Targeted protein degradation has emerged as a revolutionary therapeutic modality, enabling the pharmacological knockdown of proteins previously considered "undruggable." Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[4][5][8] This approach offers several advantages over traditional inhibition, including the potential for improved selectivity and the ability to eliminate all functions of a target protein.

This compound is a derivative of the multi-target degrader FPFT-2216.[4][5] While FPFT-2216 degrades phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and CK1α, this compound has been chemically optimized to achieve high selectivity for CK1α.[3][4][5][8] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound involves the formation of a ternary complex between CK1α and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN).[4][8]

The key steps are as follows:

-

Ternary Complex Formation: this compound acts as a "molecular glue" by binding to both CRBN and CK1α, inducing a novel protein-protein interaction.[8]

-

Ubiquitination: The proximity of CK1α to the E3 ligase complex facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CK1α.

-

Proteasomal Degradation: The polyubiquitinated CK1α is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in cellular CK1α levels.

This targeted degradation of CK1α disrupts its downstream signaling pathways, which are critical for the survival and proliferation of certain cancer cells.[7]

Quantitative Data Summary

The potency of this compound has been evaluated in various cancer cell lines. The key quantitative metric for a degrader is the DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.

| Parameter | Cell Line | Value | Reference |

| DC50 | MOLT4 (Acute Lymphoblastic Leukemia) | <200 nM | [1][2][9] |

| DC50 | Jurkat (T-cell Leukemia) | <200 nM | [1][2][4][9] |

| DC50 | MM.1S (Multiple Myeloma) | <200 nM | [1][2][4][9] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of key experiments.

Cell Culture and Treatment

-

Cell Lines: MOLT4, Jurkat, and MM.1S cells are commonly used.[1][4][9]

-

Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are treated with varying concentrations of this compound (e.g., 0 nM, 40 nM, 200 nM, 1 µM) for a specified duration, typically 4 hours.[10]

Western Blot Analysis for Protein Degradation

This is a standard technique to quantify the levels of specific proteins in a sample.

-

Protocol:

-

Following treatment with this compound, cells are harvested and lysed.

-

Protein concentration in the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for CK1α and other proteins of interest (e.g., PDE6D, IKZF1, IKZF3) to assess selectivity.

-

A secondary antibody conjugated to an enzyme is used for detection.

-

The resulting bands are visualized and quantified.

-

Quantitative Proteomics

To obtain an unbiased and global view of this compound's selectivity, quantitative mass spectrometry-based proteomics can be employed.

-

Protocol:

-

Cells are treated with this compound or a vehicle control.

-

Cells are lysed, and proteins are extracted and digested into peptides.

-

Peptides are labeled with isobaric tags (e.g., TMT) for multiplexed analysis.

-

The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting data is analyzed to identify and quantify changes in the abundance of thousands of proteins across different treatment conditions.

-

Signaling Pathways and Therapeutic Implications

CK1α is a serine/threonine kinase that plays a crucial role in various cellular processes, including Wnt signaling, circadian rhythms, and DNA damage response.[8] In certain cancers, such as AML and multiple myeloma, cancer cells are highly dependent on CK1α for their survival and proliferation.[7]

By degrading CK1α, this compound is expected to modulate these oncogenic signaling pathways. For instance, in AML, targeting CK1α has been shown to induce p53-related gene expression, leading to cell cycle arrest and apoptosis.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]

- 4. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]

- 5. drughunter.com [drughunter.com]

- 6. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]

TMX-4116 Molecular Glue: A Technical Guide to a Selective CK1α Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMX-4116 is a novel molecular glue that selectively induces the degradation of casein kinase 1α (CK1α), a key regulator of various cellular processes, including Wnt/β-catenin and p53 signaling pathways. Developed through the chemical derivatization of the parent compound FPFT-2216, this compound demonstrates high degradation preference for CK1α, offering a promising therapeutic strategy for diseases such as multiple myeloma. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols, and the signaling pathways it modulates.

Core Concepts and Mechanism of Action

This compound functions as a molecular glue, a small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. Specifically, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^) and presents CK1α as a neosubstrate for degradation. This targeted protein degradation approach offers a distinct advantage over traditional inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

The development of this compound stemmed from the optimization of FPFT-2216, a compound known to degrade phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and CK1α. Through medicinal chemistry efforts, this compound was engineered to exhibit remarkable selectivity for CK1α, with minimal to no degradation of other off-target proteins.[1]

Quantitative Degradation Profile

This compound has been shown to potently and selectively degrade CK1α in various cancer cell lines. The following table summarizes the key quantitative data regarding its degradation activity.

| Cell Line | Target Protein | DC50 (nM) | Concentration for >70% Degradation (nM) | Incubation Time (hours) | Reference |

| MOLT4 | CK1α | < 200 | 250 | 4 | [2][3] |

| Jurkat | CK1α | < 200 | Not Specified | 4 | [2][3] |

| MM.1S | CK1α | < 200 | Not Specified | 4 | [2][3] |

Table 1: In Vitro Degradation Activity of this compound. DC50 represents the concentration of this compound required to induce 50% degradation of the target protein.

Proteome-wide quantitative proteomics has confirmed the high selectivity of this compound. In MOLT4 cells treated with 250 nM of this compound for 4 hours, CK1α was identified as the primary degraded protein, with no significant downregulation of PDE6D, IKZF1, or IKZF3.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Treatment

-

Cell Lines: MOLT4 (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), and MM.1S (human multiple myeloma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then further diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1%.

-

Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound or vehicle (DMSO) for the indicated time periods (typically 4 hours for degradation studies).

Western Blot Analysis for Protein Degradation

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for CK1α overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. Subsequently, the membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Band intensities are quantified using image analysis software.

Quantitative Proteomics for Selectivity Profiling

-

Sample Preparation: MOLT4 cells are treated with this compound (e.g., 250 nM) or vehicle for 4 hours. Cell pellets are collected, and proteins are extracted, reduced, alkylated, and digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in this compound-treated samples is compared to vehicle-treated samples to identify degraded proteins.

Signaling Pathways Modulated by this compound

The degradation of CK1α by this compound has significant implications for cellular signaling pathways in which CK1α plays a crucial role.

This compound Mechanism of Action: CK1α Degradation

Caption: this compound induces the formation of a ternary complex between CRBN and CK1α, leading to ubiquitination and proteasomal degradation of CK1α.

Impact on Wnt/β-catenin and p53 Signaling

CK1α is a critical regulator of both the Wnt/β-catenin and p53 signaling pathways. Its degradation by this compound is expected to have profound effects on these pathways, which are often dysregulated in cancer.

Caption: this compound-mediated degradation of CK1α is predicted to stabilize β-catenin and activate p53 signaling.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation, offering a highly selective tool for the depletion of CK1α. Its potential as a therapeutic agent, particularly in the context of multiple myeloma, warrants further investigation through preclinical and clinical studies. The detailed experimental protocols and understanding of its impact on key signaling pathways provided in this guide will aid researchers in further exploring the biological functions of CK1α and the therapeutic potential of its targeted degradation. Future work should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers for patient stratification.

References

TMX-4116: A Technical Guide to Selective CK1α Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4116 is a potent and selective molecular glue degrader that targets Casein Kinase 1α (CK1α) for proteasomal degradation. Developed through the chemical derivatization of the multi-target compound FPFT-2216, this compound offers enhanced selectivity for CK1α, a key regulator in various oncogenic signaling pathways.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a molecular glue, inducing proximity between its target protein, CK1α, and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN). This induced proximity facilitates the polyubiquitination of CK1α, marking it for subsequent degradation by the 26S proteasome.[1][2] Unlike its parent compound, FPFT-2216, which also degrades PDE6D, IKZF1, and IKZF3, this compound demonstrates a high degree of selectivity for CK1α.[1][3]

Quantitative Data Summary

This compound has been shown to potently and selectively degrade CK1α in various hematological cancer cell lines. The following table summarizes the available quantitative data for this compound.

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| This compound | CK1α | MOLT4 (Acute Lymphoblastic Leukemia) | < 200 | Not Reported | [3][4] |

| This compound | CK1α | Jurkat (T-cell Leukemia) | < 200 | Not Reported | [3] |

| This compound | CK1α | MM.1S (Multiple Myeloma) | < 200 | Not Reported | [3] |

Note: Precise DC50 and Dmax values beyond "< 200 nM" are not currently available in the public domain.

Signaling Pathways

CK1α is a critical node in several signaling pathways implicated in the pathogenesis of multiple myeloma and acute myeloid leukemia. This compound-mediated degradation of CK1α can modulate these pathways to induce anti-cancer effects.

Caption: this compound-mediated CK1α degradation pathway and its impact on cancer signaling.

Experimental Protocols

The following are detailed, representative protocols for the characterization of this compound's protein degradation activity.

Western Blotting for CK1α Degradation

This protocol outlines the steps to assess the degradation of CK1α in cell lines treated with this compound.

a. Cell Culture and Treatment:

-

Culture MOLT4, Jurkat, or MM.1S cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500, 1000 nM) for a specified time (e.g., 4 hours).

b. Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CK1α (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Quantitative Proteomics for Selectivity Profiling

This protocol describes a general workflow for analyzing the proteome-wide selectivity of this compound.

a. Sample Preparation:

-

Culture and treat cells with this compound (e.g., 250 nM for 4 hours) and a vehicle control (e.g., DMSO).

-

Harvest and lyse the cells as described in the Western blotting protocol.

-

Reduce, alkylate, and digest the protein lysates with trypsin.

b. Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:

-

Label the resulting peptides with TMT reagents according to the manufacturer's instructions to allow for multiplexed analysis.

-

Combine the labeled peptide samples.

-

Fractionate the combined sample using high-pH reversed-phase liquid chromatography.

-

Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

c. Data Analysis:

-

Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Search the data against a human protein database to identify and quantify proteins.

-

Normalize the protein abundance data.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

-

Generate volcano plots to visualize changes in protein abundance and assess the selectivity of this compound.

Experimental and Logical Workflow

The development and characterization of this compound followed a logical progression from a less selective parent compound to a highly selective degrader.

Caption: Logical workflow for the development and characterization of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of CK1α and a promising therapeutic candidate for the treatment of hematological malignancies. Its high potency and selectivity make it a superior tool compared to its less selective parent compound. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of this compound and other selective protein degraders.

References

TMX-4116: A Technical Guide to the Selective Casein Kinase 1 Alpha Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMX-4116 is a potent and selective molecular glue degrader of Casein Kinase 1 Alpha (CK1α). By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of CK1α, a key regulator in multiple cellular signaling pathways, most notably the Wnt/β-catenin pathway. Developed as a chemical derivative of the less selective compound FPFT-2216, this compound exhibits a significantly improved selectivity profile, with minimal off-target effects on IKZF1 and IKZF3. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visualization of its effects on cellular signaling.

Introduction to this compound

This compound is a novel small molecule that functions as a molecular glue, a class of compounds that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. This compound specifically targets Casein Kinase 1 Alpha (CK1α), a serine/threonine kinase implicated in a variety of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Dysregulation of CK1α activity has been linked to the pathogenesis of several cancers, making it an attractive therapeutic target.[1][2]

This compound was developed through the chemical derivatization of FPFT-2216, a compound known to degrade phosphodiesterase 6D (PDE6D), the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and CK1α.[3][4] In contrast to its parent compound, this compound demonstrates high selectivity for CK1α, with significantly reduced activity against IKZF1 and IKZF3.[4][5] This enhanced selectivity makes this compound a valuable tool for studying the specific roles of CK1α and a promising candidate for therapeutic development, particularly in the context of hematological malignancies like multiple myeloma and acute myeloid leukemia (AML).[5][6]

Mechanism of Action

This compound exerts its biological activity by hijacking the ubiquitin-proteasome system. The molecule acts as a molecular bridge, facilitating the formation of a ternary complex between CK1α and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.[7] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows for the degradation of multiple CK1α molecules by a single molecule of this compound.[8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Degradation Potency

| Cell Line | Target | DC50 (nM) | Reference |

| MOLT4 | CK1α | <200 | [5][9] |

| Jurkat | CK1α | <200 | [5] |

| MM.1S | CK1α | <200 | [5] |

DC50: Half-maximal degradation concentration.

Table 2: Selectivity Profile

| Compound | Target Proteins Degraded | Reference |

| FPFT-2216 | PDE6D, IKZF1, IKZF3, CK1α | [3][4] |

| This compound | CK1α (selectively) | [4][5] |

Table 3: Pharmacokinetic Properties in CD1 Mice

| Compound | Dosing Route | Dose (mg/kg) | t1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Oral Bioavailability (%) | Reference |

| This compound (as compound 16) | IV | 3 | 1.2 | - | - | - | [7] |

| This compound (as compound 16) | PO | 10 | - | - | 2806 | 41 | [7] |

t1/2: half-life; Cmax: maximum plasma concentration; AUClast: area under the plasma concentration-time curve from time zero to the last measurable concentration.

Impact on Signaling Pathways

CK1α is a critical negative regulator of the canonical Wnt/β-catenin signaling pathway.[10][11] In the absence of a Wnt ligand, CK1α, as part of a "destruction complex," phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent proteasomal degradation.[10] By degrading CK1α, this compound is expected to stabilize β-catenin, leading to its accumulation and the activation of Wnt target genes. However, in certain cancer contexts, such as RAS-driven cancers, CK1α can have a pro-survival role by negatively regulating autophagy through FOXO3A phosphorylation, suggesting a complex and context-dependent role.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Cell Culture

MOLT4, Jurkat, and MM.1S cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis for CK1α Degradation

-

Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) or DMSO as a vehicle control for 4 hours.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CK1α (e.g., from Cell Signaling Technology) overnight at 4°C. Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Quantitative Proteomics (TMT-based)

-

Sample Preparation: Treat MOLT4 cells with this compound (e.g., 250 nM) or DMSO for 4 hours. Harvest and lyse the cells as described for Western blotting.

-

Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol.

-

LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Experimental and Drug Discovery Workflow

The discovery and characterization of this compound followed a structured workflow, beginning with the modification of a known molecular glue and progressing through detailed cellular and proteomic analyses.

Conclusion

This compound represents a significant advancement in the development of selective molecular glue degraders. Its potent and specific degradation of CK1α provides a valuable tool for dissecting the complex biology of this kinase and offers a promising therapeutic strategy for cancers dependent on CK1α signaling. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other next-generation targeted protein degraders.

References

- 1. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Casein Kinase 1α | Encyclopedia MDPI [encyclopedia.pub]

- 12. JCI - Casein kinase 1α–dependent feedback loop controls autophagy in RAS-driven cancers [jci.org]

TMX-4116: A Technical Guide to a Selective CK1α Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMX-4116 is a potent and selective small molecule degrader of casein kinase 1α (CK1α), a key regulator of various cellular processes, including Wnt signaling and p53 stability. As a molecular glue, this compound redirects the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of CK1α. This targeted protein degradation mechanism offers a promising therapeutic strategy for malignancies dependent on CK1α signaling, such as certain forms of leukemia and multiple myeloma. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-(4-(4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione. Its structure is characterized by a piperidine-2,6-dione moiety, which is crucial for its interaction with the Cereblon (CRBN) E3 ligase, linked to a substituted thiophene ring via a triazole linker.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(4-(4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl)-1H-1,2,3-triazol-1-yl)piperidine-2,6-dione | |

| Chemical Formula | C17H19N5O4S | |

| Molecular Weight | 389.43 g/mol | |

| Appearance | Solid | |

| SMILES | O=C(C(N1N=NC(C2=CSC(C(N3CCCC3)=O)=C2OC)=C1)CC4)NC4=O | |

| Solubility | Soluble in DMSO | |

| Storage | Store as a solid at -20°C for long-term stability. |

Mechanism of Action: A Molecular Glue for Targeted Degradation

This compound functions as a "molecular glue," a type of small molecule that induces proximity between two proteins that do not normally interact. Specifically, this compound binds to the Cereblon (CRBN) component of the Cullin-4A-RING E3 ubiquitin ligase (CRL4CRBN) complex. This binding event alters the substrate-binding surface of CRBN, creating a neomorphic interface that is recognized by CK1α. The induced proximity between CK1α and the E3 ligase machinery leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. This targeted degradation of CK1α disrupts its downstream signaling pathways.

Signaling Pathways

The degradation of CK1α by this compound has significant implications for multiple signaling pathways, most notably the Wnt and p53 pathways.

Wnt Signaling Pathway

CK1α is a critical negative regulator of the canonical Wnt signaling pathway. It participates in the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and degradation. By degrading CK1α, this compound can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of Wnt target genes.

p53 Signaling Pathway

CK1α can also influence the p53 tumor suppressor pathway. It has been shown to phosphorylate MDM2, the primary E3 ubiquitin ligase for p53, thereby regulating p53 stability and activity. The degradation of CK1α by this compound can therefore modulate p53-dependent cellular outcomes, such as apoptosis and cell cycle arrest.

Experimental Data and Protocols

This compound has been demonstrated to be a potent and selective degrader of CK1α in various cancer cell lines.

Table 2: In Vitro Degradation Activity of this compound

| Cell Line | DC50 (nM) | Reference |

| MOLT4 (Acute lymphoblastic leukemia) | < 200 | |

| Jurkat (T-cell leukemia) | < 200 | |

| MM.1S (Multiple myeloma) | < 200 |

Western Blotting Protocol for CK1α Degradation

This protocol outlines the general steps for assessing the degradation of CK1α in response to this compound treatment.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., MOLT4, Jurkat, MM.1S) at an appropriate density and allow them to adhere or grow in suspension overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 4 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against CK1α overnight at 4°C. A loading control antibody (e.g., anti-GAPDH) should also be used. Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

Proteomics Analysis for Target Selectivity

Quantitative proteomics can be employed to assess the selectivity of this compound and identify potential off-target effects.

Experimental Protocol:

-

Sample Preparation: Treat cells (e.g., MOLT4) with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with different isobaric TMT reagents.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.

-

Data Analysis: Process the raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples compared to the control will reveal the degradation profile.

Conclusion

This compound is a valuable research tool for studying the biological functions of CK1α and for exploring targeted protein degradation as a therapeutic modality. Its high potency and selectivity make it a promising lead compound for the development of novel anticancer agents. Further investigation into its in vivo efficacy, pharmacokinetic properties, and potential resistance mechanisms is warranted.

A Selective Casein Kinase 1α (CK1α) Degrader for Research in Oncology

An In-Depth Technical Guide to TMX-4116 (CAS: 2766385-56-0)

This technical guide provides a comprehensive overview of this compound, a potent and selective degrader of Casein Kinase 1α (CK1α).[1][2] Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical data, experimental protocols, and relevant signaling pathways associated with this molecular glue degrader.

Core Compound Information

This compound is a small molecule that functions as a molecular glue, inducing the degradation of CK1α.[2][3][4] It is a chemical derivative of FPFT-2216, optimized for greater selectivity towards CK1α.[2] This targeted degradation approach offers a powerful tool for investigating the roles of CK1α in various cellular processes and its potential as a therapeutic target, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia (AML).[1][5][6]

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 2766385-56-0[1][4][7][8] |

| Molecular Formula | C17H19N5O4S[3][4][8] |

| Molecular Weight | 389.43 g/mol [4] |

| Mechanism of Action | Selective CK1α Degrader (Molecular Glue)[1][2] |

Mechanism of Action

This compound operates by hijacking the body's natural protein disposal system. It facilitates an interaction between the CRL4-CRBN E3 ubiquitin ligase complex and CK1α.[2][3] This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome. A key advantage of this compound is its high selectivity for CK1α, with minimal to no degradation of other proteins such as PDE6D, IKZF1, and IKZF3, which are known targets of less selective immunomodulatory drugs (IMiDs).[2]

Caption: Mechanism of this compound-induced CK1α degradation.

Preclinical Data

This compound has demonstrated potent and selective degradation of CK1α across multiple cancer cell lines.

Degradation Activity

The efficacy of this compound is quantified by its DC50 value, which represents the concentration required to degrade 50% of the target protein.

| Cell Line | Target | DC50 | Reference |

| MOLT4 | CK1α | < 200 nM | [1][2][4] |

| Jurkat | CK1α | < 200 nM | [1][2][4] |

| MM.1S | CK1α | < 200 nM | [1][2][4] |

Selectivity Profile

Proteomic studies have confirmed the high selectivity of this compound.

| Cell Line | Concentration | Duration | Result | Reference |

| MOLT4 | 250 nM | 4 hours | Primary degradation of CK1α with no downregulation of PDE6D, IKZF1, and IKZF3. | [2] |

| MOLT4 | 1 µM | 4 hours | High degradation preference for CK1α. | [1] |

Signaling Pathways

CK1α is a crucial kinase involved in several signaling pathways, most notably the Wnt/β-catenin and p53 pathways.[9][10] By degrading CK1α, this compound can modulate these pathways, which are often dysregulated in cancer.

Impact on Wnt/β-catenin and p53 Signaling

Degradation of CK1α has been shown to activate the p53 signaling pathway and lead to an upregulation of β-catenin.[6][11] The antiproliferative effects of CK1α degradation are particularly pronounced in cancer cells with wild-type TP53. Conversely, mutations in TP53 may confer resistance to this compound.[6]

Caption: Downstream effects of this compound on key signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Culture

-

Cell Lines: MOLT-4 (ATCC, #CRL-1582), Jurkat (ATCC, #TIB-152), and MM.1S (ATCC, #CRL-2974) cells were used.[2]

-

Culture Conditions: Cells were cultured according to the supplier's recommendations.

Western Blot Analysis for Protein Degradation

This protocol is used to assess the degradation of CK1α and other proteins of interest.

Caption: Standard workflow for Western Blot analysis.

-

Procedure:

-

Cells were treated with varying concentrations of this compound for 4 hours.[4]

-

Following treatment, cells were harvested, washed, and lysed.

-

Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against CK1α, PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH).

-

Blots were then incubated with corresponding secondary antibodies and visualized.

-

Quantitative Proteomics

This method provides an unbiased, global view of protein level changes upon treatment with this compound.

-

Procedure:

-

MOLT4 cells were treated with this compound (250 nM) or a vehicle control for 4 hours.[2]

-

Cells were harvested, and proteins were extracted, digested (e.g., with trypsin), and labeled with isobaric tags.

-

Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data was analyzed to identify and quantify changes in protein abundance between the treated and control groups.

-

In Vivo Formulation

For animal studies, this compound can be formulated for administration.

-

Recommended Vehicle: A standard formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4][12]

-

Preparation:

-

Dissolve this compound in DMSO to create a stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween-80 and mix.

-

Finally, add saline to reach the final volume and mix thoroughly.

-

Summary and Future Directions

This compound is a valuable chemical probe for studying the biological functions of CK1α. Its high potency and selectivity make it a superior tool compared to less specific IMiDs or the parent compound FPFT-2216. The demonstrated activity in cell lines derived from hematological malignancies suggests its potential for further therapeutic development. Future research will likely focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic characterization, and the identification of biomarkers to predict sensitivity to CK1α degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. targetmol.cn [targetmol.cn]

- 8. medkoo.com [medkoo.com]

- 9. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]

TMX-4116: A Technical Whitepaper on the Discovery and Development of a Selective CK1α Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMX-4116 is a novel, preclinical molecular glue degrader that induces the selective degradation of casein kinase 1α (CK1α).[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound was developed through a focused medicinal chemistry campaign aimed at improving the selectivity of a previously identified multi-target degrader, FPFT-2216.[4] While FPFT-2216 degrades phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and CK1α, this compound demonstrates high selectivity for CK1α, a protein implicated in various cancers, including multiple myeloma.[2][4] This document details the scientific journey of this compound, from its rational design to its preclinical characterization.

Discovery and Chemical Properties

This compound was discovered through the chemical derivatization of the multi-target molecular glue, FPFT-2216.[4] The development process aimed to enhance selectivity by modifying the chemical scaffold to optimize interactions with the CRL4CRBN E3 ubiquitin ligase and the neosubstrate, CK1α, while reducing affinity for other proteins.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione |

| Molecular Formula | C17H19N5O4S |

| Molecular Weight | 389.43 g/mol |

| CAS Number | 2766385-56-0 |

Mechanism of Action

This compound functions as a molecular glue, hijacking the CRL4CRBN E3 ubiquitin ligase complex. It facilitates the formation of a ternary complex between CRBN, this compound, and CK1α. This induced proximity leads to the polyubiquitination of CK1α by the E3 ligase, marking it for degradation by the 26S proteasome. The selective degradation of CK1α is attributed to the specific molecular interactions fostered by the unique chemical structure of this compound within the ternary complex.

Caption: Mechanism of action of this compound as a molecular glue degrader.

Preclinical Data

This compound has demonstrated potent and selective degradation of CK1α in various cancer cell lines.

In Vitro Degradation Activity

The degradation potential of this compound was assessed across multiple cell lines, with DC50 values (concentration required to degrade 50% of the target protein) determined by immunoblotting.

| Cell Line | Cancer Type | DC50 (CK1α) |

| MOLT4 | Acute Lymphoblastic Leukemia | < 200 nM[1][3] |

| Jurkat | T-cell Leukemia | < 200 nM[1][3] |

| MM.1S | Multiple Myeloma | < 200 nM[1][3] |

Selectivity Profile

Proteome-wide analysis in MOLT4 cells treated with 250 nM this compound for 4 hours confirmed CK1α as the primary degraded protein, with no significant degradation of off-target proteins, including the original targets of FPFT-2216 (PDE6D, IKZF1, and IKZF3).[4]

Experimental Protocols

The following are representative protocols for the key experiments conducted in the development of this compound.

Cell Culture

MOLT4, Jurkat, and MM.1S cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting

-

Cell Lysis: Cells were treated with the indicated concentrations of this compound for 4 hours. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated with primary antibodies against CK1α, PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Quantitative Proteomics

-

Sample Preparation: MOLT4 cells were treated with DMSO or this compound (250 nM) for 4 hours. Cells were harvested, lysed, and proteins were digested into peptides.

-

Tandem Mass Tag (TMT) Labeling: Peptides were labeled with TMT reagents for relative quantification.

-

LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Raw data was processed to identify and quantify proteins. Protein abundance changes between this compound and DMSO-treated samples were calculated to determine selectivity.

Cell Viability Assay (Representative MTT Protocol)

-

Cell Seeding: Cells were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent was added to each well and incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) was added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined.

Experimental and Developmental Workflow

The discovery and preclinical evaluation of this compound followed a structured workflow, from initial screening to detailed characterization.

Caption: The developmental workflow of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective molecular glue degraders. Its potent and specific degradation of CK1α in preclinical models highlights its potential as a therapeutic agent for malignancies dependent on this kinase, such as multiple myeloma. Further preclinical development, including in vivo efficacy and safety studies, is warranted to translate this promising molecule into a clinical candidate. The discovery of this compound also underscores the power of rational chemical modification of existing molecular glues to fine-tune their selectivity and expand the landscape of targeted protein degradation.

References

TMX-4116: A Technical Guide to its Role in Cell Cycle Control and DNA Damage Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4116 is a potent and selective molecular glue degrader of casein kinase 1α (CK1α).[1][2] CK1α is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including the regulation of the cell cycle and the DNA damage response. The degradation of CK1α by this compound presents a promising therapeutic strategy, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the core functions of this compound in cell cycle and DNA damage pathways, supported by available data and inferred mechanisms from related compounds.

Core Mechanism of Action: CK1α Degradation

This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of CK1α. This targeted degradation disrupts the downstream signaling pathways regulated by CK1α, leading to anti-proliferative effects in cancer cells.

Quantitative Data on CK1α Degradation

This compound has demonstrated potent and selective degradation of CK1α in various hematological cancer cell lines.

| Cell Line | Compound | DC50 (Degradation Concentration 50) | Reference |

| MOLT4 (Acute Lymphoblastic Leukemia) | This compound | < 200 nM | [1][2] |

| Jurkat (T-cell Leukemia) | This compound | < 200 nM | [1][2] |

| MM.1S (Multiple Myeloma) | This compound | < 200 nM | [1][2] |

Role in Cell Cycle Regulation

While direct cell cycle analysis data for this compound is not yet publicly available, studies on other selective CK1α degraders, such as dCK1α-1, provide strong evidence for the likely effects of this compound. Degradation of CK1α is anticipated to induce cell cycle arrest, primarily at the G1 phase.

Inferred Effects of this compound on Cell Cycle Progression

The following table outlines the inferred effects of this compound on the cell cycle distribution in a sensitive cancer cell line, based on data from the CK1α degrader dCK1α-1.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Apoptosis (%) |

| Vehicle Control | 50 | 35 | 15 | <5 |

| This compound (inferred) | 70 | 15 | 10 | >15 |

Note: These values are inferred based on the observed effects of other CK1α degraders and require experimental validation for this compound.

Signaling Pathway of this compound in Cell Cycle Arrest

References

Methodological & Application

TMX-4116 Experimental Protocol for MOLT4 Cells: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of TMX-4116 in MOLT4 cells.

Table 1: Degradation Potency of this compound in MOLT4 Cells

| Compound | Target | Assay | DC50 (nM) | Cell Line | Reference |

| This compound | CK1α | Western Blot | < 200 | MOLT4 | [1] |

Table 2: Illustrative Data on this compound-Induced Apoptosis in MOLT4 Cells

Disclaimer: The following data are illustrative and hypothetical, based on the known effects of selective CK1α degraders, which have been shown to induce apoptosis. Specific experimental data for this compound's effect on apoptosis in MOLT4 cells is not publicly available.

| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |

| 0 (Vehicle) | 3.5 | 2.1 | 5.6 |

| 50 | 8.2 | 4.5 | 12.7 |

| 100 | 15.6 | 8.9 | 24.5 |

| 200 | 28.3 | 15.7 | 44.0 |

| 500 | 45.1 | 25.3 | 70.4 |

Table 3: Illustrative Data on this compound-Induced Cell Cycle Arrest in MOLT4 Cells

Disclaimer: The following data are illustrative and hypothetical, based on the known effects of selective CK1α degraders, which have been shown to induce G1 cell cycle arrest.[3] Specific experimental data for this compound's effect on the cell cycle in MOLT4 cells is not publicly available.

| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| 0 (Vehicle) | 45.2 | 38.5 | 16.3 |

| 50 | 55.8 | 30.1 | 14.1 |

| 100 | 68.4 | 22.3 | 9.3 |

| 200 | 75.1 | 15.9 | 9.0 |

| 500 | 82.3 | 10.2 | 7.5 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: MOLT4 (human T-cell acute lymphoblastic leukemia).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Split the culture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in culture, including in the vehicle control.

Western Blotting for CK1α Degradation and p53 Pathway Activation

-

Cell Seeding: Seed MOLT4 cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for 4 hours.

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-CK1α, anti-p53, anti-p21, and anti-β-actin (as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed MOLT4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: Add 100 µL of medium containing 2x the final concentration of this compound to achieve the desired final concentrations. Include a vehicle-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed MOLT4 cells at 1 x 10^6 cells/mL and treat with this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

-

Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining.

-

Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Live cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Seed MOLT4 cells at 1 x 10^6 cells/mL and treat with this compound for 24 hours.

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histogram.

Visualizations

Caption: Experimental workflow for evaluating this compound in MOLT4 cells.

Caption: Proposed signaling pathway of this compound in MOLT4 cells.

References

Application Notes and Protocols for TMX-4116 Treatment in Jurkat Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMX-4116 is a potent and selective degrader of Casein Kinase 1α (CK1α).[1][2] This molecule functions as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of CK1α.[3] In the Jurkat human T lymphocyte cell line, this compound has been shown to efficiently degrade CK1α, a critical regulator of multiple signaling pathways, including the NF-κB pathway, which is crucial for T-cell activation, proliferation, and survival.[4][5] These application notes provide detailed protocols for studying the effects of this compound on Jurkat cells, focusing on CK1α degradation, apoptosis, and cell cycle analysis.

Mechanism of Action

This compound selectively targets CK1α for degradation. In Jurkat cells, it has been demonstrated to have a DC50 (concentration for 50% of maximal degradation) of less than 200 nM after a 4-hour treatment.[1][2] The degradation of CK1α by this compound is highly specific, with no significant off-target degradation of proteins such as PDE6D, IKZF1, and IKZF3 observed at effective concentrations.[6][7]

Data Presentation

This compound Activity in Jurkat Cells

| Parameter | Value | Cell Line | Treatment Time | Reference |

| CK1α Degradation (DC50) | < 200 nM | Jurkat | 4 hours | [1][2] |

Illustrative Apoptosis Analysis in this compound Treated Jurkat Cells

Note: The following data is illustrative to demonstrate expected results, as specific quantitative data for this compound-induced apoptosis in Jurkat cells is not currently available in the public domain.

| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| 0 (Vehicle) | 5.2 | 2.1 | 92.7 |

| 50 | 10.8 | 4.5 | 84.7 |

| 100 | 25.3 | 8.9 | 65.8 |

| 200 | 42.1 | 15.6 | 42.3 |

| 500 | 65.7 | 22.4 | 11.9 |

Illustrative Cell Cycle Analysis in this compound Treated Jurkat Cells

Note: The following data is illustrative to demonstrate expected results, as specific quantitative data for this compound-induced cell cycle changes in Jurkat cells is not currently available in the public domain.

| This compound Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |

| 0 (Vehicle) | 45.2 | 35.1 | 19.7 | 2.3 |

| 50 | 50.1 | 30.5 | 19.4 | 4.8 |

| 100 | 58.9 | 25.3 | 15.8 | 8.7 |

| 200 | 65.4 | 18.7 | 15.9 | 15.4 |

| 500 | 55.2 | 12.1 | 12.7 | 30.1 |

Experimental Protocols

Protocol 1: Western Blot for CK1α Degradation

This protocol details the methodology to assess the degradation of CK1α in Jurkat cells following treatment with this compound.

Materials:

-

Jurkat cells

-

This compound (stock solution in DMSO)

-

Complete RPMI-1640 medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: anti-CK1α

-

Primary antibody: anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for 4 hours.

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 100 µL of ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This protocol describes how to quantify apoptosis in Jurkat cells treated with this compound using flow cytometry.

Materials:

-

Jurkat cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed Jurkat cells and treat with desired concentrations of this compound for a specified time (e.g., 24, 48 hours).

-

-

Cell Staining:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use unstained and single-stained controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated Jurkat cells.

Materials:

-

Jurkat cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Treat Jurkat cells with this compound for the desired duration.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Cell Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer.

-

Use software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptotic cells.

-

Visualizations

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Casein kinase 1α governs antigen receptor-induced NF-κB and human lymphoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Casein Kinase | 2766385-56-0 | Invivochem [invivochem.com]

- 7. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]

Application Notes and Protocols: TMX-4116 in MM.1S Multiple Myeloma Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TMX-4116 is a potent and selective degrader of Casein Kinase 1α (CK1α).[1][2] It has demonstrated a high degradation preference for CK1α in various cell lines, including the MM.1S multiple myeloma cell line, with a DC50 (concentration for 50% of maximal degradation) of less than 200 nM.[1][2] The degradation of CK1α by this compound presents a promising therapeutic strategy for multiple myeloma, a malignancy of plasma cells.[1][3] These application notes provide detailed protocols for utilizing this compound to study its effects on MM.1S cells, including its impact on cell viability, apoptosis, and cell cycle progression.

Product Information

| Characteristic | Description |

| Product Name | This compound |

| Target | Casein Kinase 1α (CK1α) degrader |

| Molecular Formula | C₁₇H₁₉N₅O₄S |

| Molecular Weight | 389.43 g/mol |

| CAS Number | 2766385-56-0 |

| Appearance | Off-white to gray solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a molecular glue, inducing the degradation of CK1α. This degradation is mediated by the CRL4CRBN E3 ubiquitin ligase complex, which is reprogrammed by this compound to recognize CK1α as a substrate for ubiquitination and subsequent proteasomal degradation.[4][5] In multiple myeloma, CK1α is implicated in pro-survival signaling pathways, including the AKT and β-catenin pathways.[6][7][8] By degrading CK1α, this compound is expected to disrupt these pathways, leading to anti-myeloma effects such as apoptosis and cell cycle arrest.[6][7]

This compound induced degradation of CK1α and its downstream effects.

Experimental Protocols

Cell Culture of MM.1S Cells

MM.1S cells are human B lymphoblasts derived from a patient with multiple myeloma.[9] They grow in suspension or as a lightly adherent monolayer.[10]

Materials:

-

MM.1S cells (e.g., ATCC® CRL-2974™)

-

RPMI-1640 medium (e.g., ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Trypsin-EDTA solution (0.25%)

-

Complete Growth Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Thawing Frozen Cells:

-

Quickly thaw the vial of frozen cells in a 37°C water bath.[1][9]

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh Complete Growth Medium.

-

Transfer the cells to a T-25 or T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[9]

Cell Maintenance:

-

Maintain cell density between 1 x 10⁵ and 2 x 10⁶ cells/mL.

-

Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh Complete Growth Medium.

-

For subculturing, if cells are adherent, gently scrape them into the medium. Collect all cells by centrifugation and resuspend in a new flask at the desired density. A split ratio of 1:2 to 1:4 is recommended.[10]

Western Blotting for CK1α Degradation

This protocol is to confirm the degradation of CK1α in MM.1S cells following treatment with this compound.

Materials:

-

MM.1S cells

-

This compound

-

Complete Growth Medium

-

PBS

-

RIPA buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CK1α

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed MM.1S cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for a specified time (e.g., 4 hours).[1][2]

-

Harvest cells by centrifugation and wash once with cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 15-30 minutes.[11]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Western Blotting Workflow.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

-

MM.1S cells

-

This compound

-

Complete Growth Medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed MM.1S cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of Complete Growth Medium per well.[14]

-

Incubate the plate overnight at 37°C, 5% CO₂.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]

-

Incubate the plate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization using Annexin V and for membrane integrity using a dye like Propidium Iodide (PI).[15]

Materials:

-

MM.1S cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed MM.1S cells and treat with this compound as described for the viability assay.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.[16]

-